11-Methyltridecanoic acid
Overview
Description
11-Methyltridecanoic acid is a branched-chain fatty acid with the molecular formula C14H28O2. It is also known by other names such as anteisomyristic acid and anteisotetradecanoic acid . This compound is characterized by a methyl group attached to the eleventh carbon of a tridecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyltridecanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-bromoundecane with malonic acid in the presence of a strong base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as distillation and purification to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Methyltridecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
11-Methyltridecanoic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acids and their derivatives.
Biology: This compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 11-Methyltridecanoic acid involves its interaction with various molecular targets and pathways. It is known to participate in fatty acid metabolism, where it can be incorporated into lipid molecules or undergo β-oxidation to produce energy . The specific pathways and targets depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
11-Methyltridecanoic acid can be compared with other similar branched-chain fatty acids such as:
- Anteisomyristic acid
- Anteisotetradecanoic acid
- Isotetradecanoic acid
These compounds share structural similarities but differ in the position of the methyl group and the length of the carbon chain. The unique positioning of the methyl group in this compound contributes to its distinct chemical and physical properties .
Properties
IUPAC Name |
11-methyltridecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPTZBYHWFNYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398798 | |
Record name | 11-Methyltridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29709-05-5 | |
Record name | 11-Methyltridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Methyltridecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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